![molecular formula C32H31N5O B2732205 4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019164-16-9](/img/structure/B2732205.png)
4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Description
The compound “4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” has a molecular formula of C32H31N5O and a molecular weight of 501.634 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a diphenylmethyl group and a pyrazolo[1,5-a]pyrazine ring, which is further substituted with an ethylphenyl group and a carbaldehyde group .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of complex heterocyclic compounds from simple precursors through multi-step reactions. For example, derivatives of pyrazolo[4,3-c]pyridines and bipyrazoles have been synthesized, showcasing the versatility of such compounds in creating novel structures with potential applications in materials science and pharmaceuticals (Karthikeyan et al., 2014); (Cuartas et al., 2017).
Crystal Structure Determination
The detailed analysis of crystal structures of synthesized compounds provides insights into their molecular configurations, interactions, and potential for forming supramolecular assemblies. Such studies are crucial for understanding the properties of these compounds and their applications in nanotechnology and materials science (Loh et al., 2013).
Biological Applications
Antibacterial and Antifungal Activities
Novel compounds synthesized from related chemical structures have shown significant antimicrobial activities. This indicates potential applications in developing new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Mekky & Sanad, 2020).
Antitumor Activities
Some derivatives have demonstrated promising antitumor activities in vitro, suggesting their potential use in cancer therapy. Research in this area focuses on identifying mechanisms of action and optimizing the efficacy of these compounds (El-Zahar et al., 2011).
Receptor Binding Assays
Studies on the binding affinities of synthesized compounds to various receptors can unveil their potential as ligands for therapeutic targets, contributing to the development of new drugs for neurological disorders and other diseases (Guca, 2014).
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c1-2-24-13-15-25(16-14-24)29-28(23-38)31-32(33-17-18-37(31)34-29)36-21-19-35(20-22-36)30(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-18,23,30H,2,19-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWFRTYFACDCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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